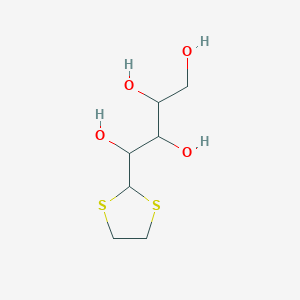
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol is an organic compound characterized by the presence of a dithiolane ring attached to a butane backbone with four hydroxyl groups.
Vorbereitungsmethoden
The synthesis of 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol typically involves the reaction of dithiols with butane derivatives under controlled conditions. One common method includes the cyclization of 1,3-dithiols with butane-1,2,3,4-tetrol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Chemischer Reaktionen
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and dithiolane groups. These interactions can lead to various biochemical effects, such as antioxidant activity or modulation of enzyme functions. The specific pathways involved depend on the context of its application and the molecular targets it interacts with .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol can be compared with other similar compounds, such as:
1,2-Dithiolane derivatives: These compounds share the dithiolane ring but differ in their substituents and overall structure.
Butane-1,2,3,4-tetrol derivatives: These compounds have the same butane backbone with hydroxyl groups but lack the dithiolane ring. The uniqueness of this compound lies in its combination of the dithiolane ring and multiple hydroxyl groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
43179-54-0 |
|---|---|
Molekularformel |
C7H14O4S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1-(1,3-dithiolan-2-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H14O4S2/c8-3-4(9)5(10)6(11)7-12-1-2-13-7/h4-11H,1-3H2 |
InChI-Schlüssel |
IRFFAFMANFPRHF-UHFFFAOYSA-N |
Isomerische SMILES |
C1CSC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C1CSC(S1)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
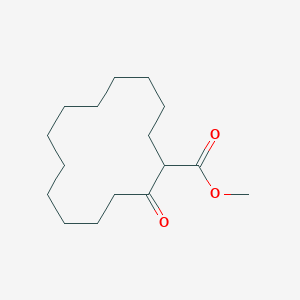
![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
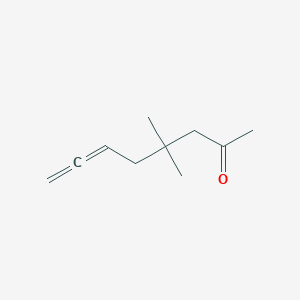

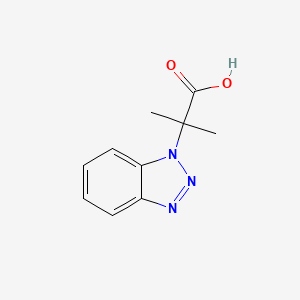
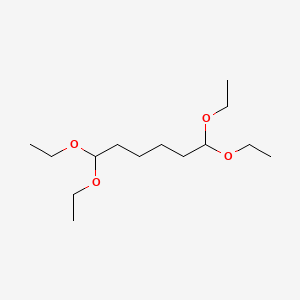
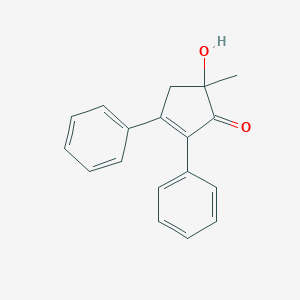
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
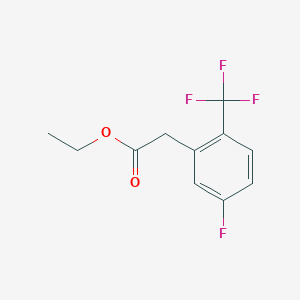
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
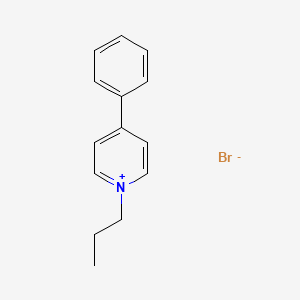
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
